molecular formula C18H12N2O3S2 B2427758 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-11-3

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2427758
CAS No.: 477554-11-3
M. Wt: 368.43
InChI Key: JYGBLSVYXZTFMI-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as ALK5. This compound has emerged as a critical pharmacological tool for dissecting the complex roles of the TGF-β signaling pathway in physiological and disease contexts. By specifically inhibiting ALK5 kinase activity, it effectively blocks the Smad-dependent signaling cascade, leading to the attenuation of genes responsible for epithelial-to-mesenchymal transition (EMT), extracellular matrix (ECM) production, and cellular proliferation. Its primary research applications are in the fields of fibrotic disease, where it has demonstrated efficacy in inhibiting TGF-β-induced pro-fibrotic responses , and in oncology, as the TGF-β pathway plays a dual role in both tumor suppression and metastasis. Researchers utilize this inhibitor to explore mechanisms of cancer cell invasion, metastasis, and the tumor microenvironment, particularly in models of breast cancer and other carcinomas where TGF-β signaling is dysregulated. The high selectivity of this chromene-carboxamide derivative for ALK5 over other kinases makes it a valuable compound for developing targeted therapeutic strategies and for fundamental research into cell signaling, differentiation, and tissue remodeling processes.

Properties

CAS No.

477554-11-3

Molecular Formula

C18H12N2O3S2

Molecular Weight

368.43

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C18H12N2O3S2/c1-24-18-20-13-7-6-10(8-15(13)25-18)19-17(22)12-9-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,22)

InChI Key

JYGBLSVYXZTFMI-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole derivative, which is then coupled with a chromene derivative under specific conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the benzothiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its combined benzothiazole and chromene structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a unique combination of a benzothiazole and chromene structure, which is believed to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the benzothiazole derivative, followed by coupling with a chromene derivative under specific conditions. Common reagents include dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate.

2.1 Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting this enzyme, the compound could potentially elevate levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

2.3 Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : As a MAO inhibitor, it binds to the enzyme's active site, preventing neurotransmitter degradation.
  • Cellular Pathways : It may influence various cellular pathways including those involved in inflammation and apoptosis. For instance, some thiazole derivatives have been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

4.1 In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Focus Findings IC50 Value
Monoamine Oxidase InhibitionSignificant inhibition notedNot specified
Antimicrobial ActivityEffective against several bacterial strainsVaries by strain
Anticancer ActivityInduces apoptosis in cancer cellsNot specified

These studies highlight the compound's potential across various therapeutic areas.

4.2 Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes like MAO and acetylcholinesterase (AChE). These studies provide insights into how structural modifications could enhance biological activity .

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities, including enzyme inhibition and antimicrobial properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide?

  • Methodological Answer : The compound’s synthesis involves coupling a substituted benzo[d]thiazole scaffold (e.g., 2-methylthiobenzothiazole) with a chromene-carboxamide moiety. A typical approach includes:

Thiazole Functionalization : Introduce methylthio groups via nucleophilic substitution or oxidative coupling (e.g., using methyl disulfide or sodium methanethiolate) .

Chromene Synthesis : Condense salicylaldehyde derivatives with β-ketoesters under acidic conditions to form 4-oxo-4H-chromene intermediates .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzo[d]thiazole and chromene-carboxylic acid precursors .

  • Critical Step : Optimize reaction temperatures (e.g., 60–80°C for cyclization) and solvent systems (e.g., ethanol or DMF) to avoid side products like over-oxidized thiazoles .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the methylthio group (δ ~2.5 ppm for S–CH3), chromene carbonyl (δ ~180 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolve the fused heterocyclic system (e.g., benzothiazole-chromene dihedral angles) to confirm regiochemistry .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the chromene moiety) .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated experimentally?

  • Methodological Answer :

  • Hypothesis : The compound may inhibit kinases (e.g., EGFR or CDKs) due to structural similarity to chromone-based kinase inhibitors .
  • Validation Strategies :

Enzyme Assays : Test inhibition of recombinant kinases (IC50 determination) using ATP-competitive assays .

Cellular Models : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

  • Key Data : Compare IC50 values against reference drugs (e.g., doxorubicin) and analyze structure-activity relationships (SAR) .

Q. How do structural modifications (e.g., substituents on benzothiazole or chromene) affect bioactivity?

  • Methodological Answer :

  • SAR Insights :
ModificationImpact on ActivityReference
Methylthio (S–CH3)Enhances lipophilicity and membrane permeability
Electron-withdrawing groups (e.g., NO2) on benzothiazoleIncreases kinase binding affinity but may reduce solubility
Methoxy groups on chromeneModulates π-π stacking in enzyme active sites
  • Experimental Design : Synthesize analogs via combinatorial chemistry, screen in bioassays, and correlate logP/clogP values with activity .

Q. What are the common contradictions in reported data for similar compounds, and how can they be resolved?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in IC50 values for benzothiazole-chromene hybrids across studies may arise from differences in assay conditions (e.g., ATP concentrations) .
  • Resolution :

Standardize assay protocols (e.g., fixed ATP levels at Km values).

Use orthogonal assays (e.g., thermal shift assays vs. radiometric kinase assays) .

Validate cell-based results with genetic knockdown (e.g., siRNA targeting hypothesized kinases) .

Methodological Challenges and Solutions

Q. What strategies improve the low yield of the final amide coupling step?

  • Methodological Answer :

  • Issue : Steric hindrance from the bulky benzothiazole and chromene groups reduces coupling efficiency .
  • Solutions :

Use microwave-assisted synthesis to enhance reaction kinetics .

Employ coupling agents like HATU (vs. EDC) for better activation of carboxylic acids .

Optimize solvent polarity (e.g., DMF > THF) to improve reactant solubility .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Approaches :

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

  • Validation : Monitor plasma pharmacokinetics (Cmax, AUC) in rodent models .

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